An In-depth Technical Guide to Folate-PEG3-C2-acid
An In-depth Technical Guide to Folate-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
Folate-PEG3-C2-acid is a heterobifunctional linker molecule designed for targeted drug delivery and the synthesis of advanced therapeutic agents such as proteolysis-targeting chimeras (PROTACs). This molecule is composed of three key functional units:
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Folic Acid: A targeting moiety that binds with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[1][2]
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Polyethylene Glycol (PEG) Spacer: A three-unit PEG chain that enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer between the targeting and functional ends of the molecule.[3][4]
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Carboxylic Acid Terminus: A reactive group that allows for covalent conjugation to amine-containing molecules, such as drugs, imaging agents, or other components of a therapeutic construct.[5]
The strategic combination of these components enables the targeted delivery of conjugated payloads to FR-positive cells, thereby increasing therapeutic efficacy and reducing off-target toxicity.[6]
Physicochemical Data
The following table summarizes the key physicochemical properties of Folate-PEG3-C2-acid and similar derivatives, compiled from supplier data sheets and relevant literature.
| Property | Value/Characteristic |
| Molecular Formula | C28H36N8O10 |
| Molecular Weight | 644.64 g/mol |
| Appearance | Yellow to orange solid |
| Purity | Typically >95% (as determined by HPLC) |
| Solubility | Soluble in DMSO and DMF |
| Storage Conditions | Store at -20°C, protected from light |
Experimental Protocols
Synthesis of Folate-PEG-Acid
The synthesis of Folate-PEG-acid derivatives generally involves a multi-step process. Below is a representative protocol adapted from methodologies described for similar compounds.[3][7][8]
Materials:
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Folic Acid
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
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Amino-PEG3-C2-acid
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Diethyl ether for precipitation
-
Appropriate solvents for purification (e.g., water, acetonitrile for HPLC)
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid in anhydrous DMSO.
-
Add NHS (1.1 eq) and EDC or DCC (1.1 eq) to the solution.
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Stir the reaction mixture at room temperature in the dark for 4-6 hours to form the NHS-activated folate ester.
-
-
Conjugation to PEG Linker:
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In a separate flask, dissolve Amino-PEG3-C2-acid in anhydrous DMSO.
-
Add TEA or DIPEA (2-3 eq) to the solution.
-
Slowly add the activated folic acid solution to the Amino-PEG3-C2-acid solution.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring in the dark.
-
-
Purification:
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The crude product is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
-
A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase.
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Fractions containing the desired product are collected, pooled, and lyophilized to yield the purified Folate-PEG3-C2-acid.
-
Characterization Methods
| Technique | Purpose & Expected Observations |
| ¹H NMR Spectroscopy | To confirm the structure of the final product. Characteristic aromatic proton signals from folic acid are expected between 6.5 and 8.5 ppm, and a prominent signal for the PEG methylene protons should appear around 3.6 ppm.[11][12] |
| Mass Spectrometry | To verify the molecular weight of the synthesized compound. |
| FTIR Spectroscopy | To identify key functional groups. The formation of the amide bond is confirmed by characteristic absorption bands.[5] |
| Analytical HPLC | To assess the purity of the final product.[9][] |
Signaling Pathways and Logical Relationships
Folate Receptor-Mediated Endocytosis
Folate-PEG3-C2-acid-conjugated therapeutics are internalized by cells through folate receptor-mediated endocytosis. The following diagram illustrates this pathway.[6][14]
Caption: Folate receptor-mediated endocytosis of a folate-conjugated drug.
PROTAC Mechanism of Action
When incorporated into a PROTAC, the Folate-PEG3-C2-acid serves as part of the linker connecting the target protein ligand and the E3 ligase ligand. The general mechanism of action for a PROTAC is depicted below.[15][16][17]
Caption: The catalytic cycle of a PROTAC leading to target protein degradation.
Quantitative Data from Applications
The following table summarizes quantitative data from studies utilizing folate-PEG functionalized nanoparticles for targeted drug delivery.
| Parameter | Nanoparticle System | Drug | Cell Line(s) | Key Findings |
| Particle Size | PLGA-PEG-Folate | Vincristine Sulfate & ε-viniferine | - | 82.76 ± 22.42 nm (non-lyophilized)[18] |
| Zeta Potential | PLGA-PEG-Folate | Vincristine Sulfate & ε-viniferine | - | -8.33 ± 3.68 mV (non-lyophilized)[18] |
| Drug Loading | PLGA-PEG-Folate | Vincristine Sulfate & ε-viniferine | - | 2.60 ± 0.20% and 8.87 ± 0.68% respectively[18] |
| Cellular Uptake | Folate-PEGylated Zein | Paclitaxel | KB (FR+) vs. A549 (FR-) | Significantly higher uptake in FR+ cells[17] |
| In Vivo Tumor Growth Inhibition | Folate-PEGylated Zein | Paclitaxel | KB tumor-bearing mice | Enhanced tumor regression compared to non-targeted nanoparticles[17] |
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Folic Acid PEG Linker - ADC Linkers | AxisPharm [axispharm.com]
- 5. Folate-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Use of the affinity/HPLC method for quantitative estimation of folic acid in enriched cereal-grain products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
